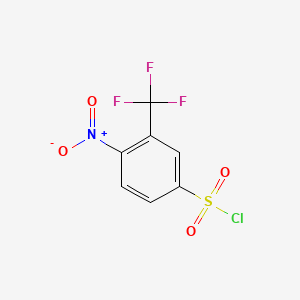

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUNSRHHHYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381020 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39234-83-8 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Properties, Applications, and Protocols for the Research Professional

Section 1: Introduction and Strategic Overview

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis. Its strategic importance stems from the unique combination of three distinct chemical moieties on a single benzene scaffold: a reactive sulfonyl chloride group, and two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group.

The sulfonyl chloride (-SO₂Cl) serves as a potent electrophilic handle, enabling covalent bond formation with a wide array of nucleophiles. The presence of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups synergistically enhances this electrophilicity, making the compound an exceptionally efficient reagent for constructing sulfonamide and sulfonate ester linkages.[1][2] Furthermore, the trifluoromethyl group is a well-established bioisostere in medicinal chemistry, prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide provides an in-depth analysis of the compound's physical properties, chemical reactivity, and proven applications, offering researchers a comprehensive resource for its effective and safe utilization.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design. The key physicochemical data for 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [5][6][][8] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [5][6][9] |

| Molecular Weight | 289.62 g/mol | [5][6][][8][9] |

| Appearance | Solid | [8] |

| Melting Point | 63-67 °C (literature) | [8][10][11] |

| Boiling Point | 337.8 ± 42.0 °C (Predicted) | [9] |

| Density | ~1.69 g/cm³ (Predicted for isomer) | [12] |

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is defined by the reactivity of its sulfonyl chloride group. The carbon-sulfur bond is attached to an aromatic ring that is rendered significantly electron-deficient by the powerful inductive and resonance effects of the ortho-trifluoromethyl and para-nitro substituents. This electronic pull makes the sulfur atom highly electrophilic and exceptionally susceptible to attack by nucleophiles.

The primary reaction is a nucleophilic acyl substitution, where nucleophiles such as primary or secondary amines attack the sulfonyl group to displace the chloride, forming a stable sulfonamide linkage. This reaction is the cornerstone of its application in building complex molecular architectures.

Caption: General reaction of the title compound with a secondary amine.

Section 4: Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride make it a valuable building block for the synthesis of pharmacologically active compounds.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a critical feature for modern drug design.[14] Its incorporation into a drug candidate can enhance lipophilicity, which may improve membrane permeability and bioavailability.[3] Crucially, it can also block sites of metabolic oxidation, increasing the compound's in vivo half-life.[3] The strong electron-withdrawing nature of the -CF₃ group can also modulate the pKa of nearby functional groups, influencing drug-target interactions.

-

Synthesis of Bioactive Sulfonamides: The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs, including antibiotics, diuretics, and antiretrovirals. The high reactivity of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride allows for its efficient coupling with complex amine fragments, facilitating the synthesis of novel drug candidates. For instance, the structurally related 4-nitro-3-(trifluoromethyl)aniline is a known intermediate in the synthesis of drugs like Bicalutamide.[14]

Section 5: Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and success. The following sections detail best practices for handling and utilizing this reagent.

Protocol 5.1: General Procedure for Sulfonamide Synthesis

This protocol describes a representative method for the reaction of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride with a generic primary or secondary amine.

Materials:

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. After the addition is complete, add the base (TEA or DIPEA, 1.5 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: A typical workflow for sulfonamide synthesis and purification.

Protocol 5.2: Safe Handling and Storage

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[8][15]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[8][16]

-

Dispensing: Use glass or stainless-steel spatulas for weighing and transferring the solid. Avoid creating dust.[16]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[15][16] It should be kept away from water and moisture, as it can hydrolyze to release corrosive hydrochloric acid. A desiccator or a glove box is recommended for long-term storage.

-

Spill & Disposal: In case of a spill, do not use water. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for chemical waste disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a powerful and versatile reagent for chemical synthesis. Its high electrophilicity, driven by its unique substitution pattern, makes it an excellent choice for the construction of sulfonamides and other sulfur-containing compounds. For researchers in drug discovery, its trifluoromethyl moiety offers a strategic advantage for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. By following the detailed protocols and safety guidelines outlined in this guide, scientists can confidently and effectively leverage this compound to advance their research objectives.

References

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride - Matrix Scientific.

-

CAS 39234-83-8 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride - Alfa Chemistry.

-

301856-45-1(4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride) Product Description - ChemicalBook.

-

CAS 39234-83-8 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride - AHH Chemical.

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride 97 39234-83-8 - Sigma-Aldrich.

-

4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-83-8 - ChemicalBook.

-

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride 39234-83-8 - Guidechem.

-

4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 - Safety Data Sheet - CDH.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride 98 837-95-6 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- - CymitQuimica.

-

The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 - Smolecule.

-

3-(Trifluoromethyl)benzenesulfonyl chloride 777-44-6 - Sigma-Aldrich.

-

4-(Trifluoromethyl)benzenesulfonyl chloride, 98% 25 g | Buy Online - Thermo Scientific Chemicals.

-

Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.

-

4-Nitrobenzenesulfonyl Chloride | 98-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents.

-

Benzenesulfonyl chloride, 4-chloro-3-nitro- - NIST WebBook.

-

Benzenesulfonyl chloride, 4-chloro-3-nitro- - NIST WebBook.

-

2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride 837-95-6 - Guidechem.

-

4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.

-

4-Fluoro-3-nitrobenzenesulfonyl Chloride - BLD Pharm.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 39234-83-8 Cas No. | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride 97 39234-83-8 [sigmaaldrich.com]

- 9. 301856-45-1 CAS MSDS (4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-83-8 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 14. jelsciences.com [jelsciences.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride

Abstract

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a critical building block in medicinal chemistry and agrochemical development, most notably as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib.[1] Its synthesis is a pivotal process for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the venerable Sandmeyer reaction and its modern, safer adaptations. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the rationale behind key procedural choices to ensure both high yield and operational safety.

Introduction: The Strategic Importance of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride

The unique substitution pattern of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride—featuring a potent electrophilic sulfonyl chloride group activated by two strong electron-withdrawing groups (nitro and trifluoromethyl)—makes it an exceptionally valuable reagent.[2] These features facilitate reliable nucleophilic substitution reactions, primarily for the formation of sulfonamides, a pharmacophore present in a vast array of therapeutic agents.[3][4] Understanding its synthesis is not merely an academic exercise but a practical necessity for chemists aiming to construct complex molecular architectures for biological applications.

This guide will focus primarily on the most established and reliable method for its preparation: the chlorosulfonylation of 4-nitro-3-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

The Classical Sandmeyer Approach: A Two-Stage Protocol

The traditional synthesis of aryl sulfonyl chlorides from anilines is a robust, multi-step process that has been refined over decades. It hinges on the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a sulfonyl chloride moiety using sulfur dioxide and a copper catalyst.[3][4]

Core Principles & Mechanistic Rationale

The process is logically divided into two distinct stages:

-

Diazotization: The journey begins with the conversion of the primary amine group of 4-nitro-3-(trifluoromethyl)aniline into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically concentrated hydrochloric acid.[5]

-

Causality—Why the Cold? The reaction is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can be explosive if isolated or allowed to warm.[6] The cold conditions maintain the integrity of the diazonium intermediate in solution for the subsequent step.

-

-

Chlorosulfonylation: The aqueous solution of the diazonium salt is then introduced to a mixture of sulfur dioxide dissolved in a suitable solvent (like glacial acetic acid) in the presence of a copper(II) chloride catalyst.[7] This is a variation of the Sandmeyer reaction, where the diazonium group (a superb leaving group as N₂) is replaced. The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical which then reacts with sulfur dioxide. Subsequent reaction with chloride and oxidation yields the final sulfonyl chloride product.

Visualizing the Classical Workflow

Caption: Workflow for the classical Sandmeyer synthesis route.

Detailed Experimental Protocol: Classical Method

This protocol is adapted from established literature procedures.[7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |

| 4-Nitro-3-(trifluoromethyl)aniline | 206.12 | 57.5 g | 0.28 | 1.0 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 200 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 21.4 g | 0.31 | 1.1 |

| Water (for NaNO₂) | 18.02 | 50 mL | - | - |

| Glacial Acetic Acid | 60.05 | 250 mL | - | - |

| Sulfur Dioxide (SO₂) | 64.07 | 64 g | 1.00 | 3.57 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 13 g | 0.097 | 0.35 |

Procedure:

-

Preparation of Amine Salt: In a 1 L flask, combine 57.5 g (0.28 mol) of 4-nitro-3-(trifluoromethyl)aniline and 200 mL of concentrated hydrochloric acid. Heat the mixture to 90 °C for 15 minutes to ensure complete salt formation, then allow it to cool and stir at room temperature for 18 hours.

-

Diazotization: Chill the amine salt slurry to below 5 °C in an ice/salt bath. Prepare a solution of 21.4 g (0.31 mol) of sodium nitrite in 50 mL of water and add it dropwise to the cold slurry over 30-60 minutes, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional hour in the cold bath.

-

Preparation of Catalyst/SO₂ Solution: In a separate 2 L reaction vessel equipped with a mechanical stirrer and a gas inlet, dissolve 13 g of cupric chloride in 250 mL of glacial acetic acid. Cool this solution to 5-10 °C and bubble in 64 g of sulfur dioxide gas. Note: This step must be performed in a well-ventilated fume hood.

-

Sandmeyer Reaction: Add the cold diazonium salt solution dropwise from step 2 to the stirred catalyst/SO₂ solution from step 3 over approximately 20-30 minutes. Maintain the reaction temperature between 5-10 °C during the addition.

-

Reaction Completion & Isolation: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for two hours.

-

Workup: Pour the reaction mixture onto a large volume of crushed ice and water. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum to yield the 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride.

A Modern, Safer Alternative: The DABSO-Mediated Synthesis

While effective, the classical Sandmeyer reaction involves handling gaseous, toxic sulfur dioxide. Modern organic synthesis prioritizes safer and more operationally simple methods. The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate represents a significant advancement.[8][9]

Rationale for the Modern Approach

-

Safety and Handling: DABSO is a bench-stable solid, eliminating the need for handling condensed SO₂ gas.[10]

-

In Situ Diazotization: This modern protocol often employs an organic nitrite, such as tert-butyl nitrite, to generate the diazonium salt in situ. This is inherently safer as it avoids the accumulation of a significant concentration of the potentially explosive diazonium intermediate.[8][9] The reaction proceeds smoothly in a one-pot fashion.

Visualizing the DABSO-Mediated Workflow

Caption: One-pot workflow using DABSO as an SO₂ surrogate.

Representative Experimental Protocol: DABSO Method

This is a representative protocol adapted from the general methodology developed by Willis and coworkers.[8][9]

Materials & Reagents (Illustrative 0.5 mmol Scale):

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| 4-Nitro-3-(trifluoromethyl)aniline | 206.12 | 103 mg | 0.5 | 1.0 |

| DABSO | 240.30 | 72 mg | 0.3 | 0.6 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 3.4 mg | 0.025 | 0.05 |

| Acetonitrile (MeCN) | 41.05 | 2.5 mL | - | - |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 84 µL | 1.0 | 2.0 |

| tert-Butyl Nitrite (t-BuONO) | 103.12 | 65 µL | 0.55 | 1.1 |

Procedure:

-

Reaction Setup: To a vial, add 4-nitro-3-(trifluoromethyl)aniline (103 mg, 0.5 mmol), DABSO (72 mg, 0.3 mmol), and CuCl₂ (3.4 mg, 0.025 mmol).

-

Solvent and Acid Addition: Add acetonitrile (2.5 mL) followed by concentrated HCl (84 µL, 1.0 mmol). Stir the mixture at room temperature to form a suspension.

-

In Situ Diazotization: Add tert-butyl nitrite (65 µL, 0.55 mmol) dropwise to the stirred suspension at room temperature. Effervescence (N₂ evolution) should be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 17 hours.

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

Purification: The product can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

The synthesis of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride requires stringent safety protocols due to the nature of the reagents and intermediates.

-

Corrosive Materials: Concentrated hydrochloric acid and the final sulfonyl chloride product are highly corrosive.[11][12] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive, especially in a dry, isolated state. The protocols described herein keep the diazonium salt in a cold, aqueous solution or generate it in situ at low concentrations to mitigate this risk.[8] Never deviate from the specified temperature controls.

-

Toxic Gases: The classical method uses sulfur dioxide, a toxic and corrosive gas. All operations involving SO₂ must be conducted in a high-performance fume hood.

-

Reactivity of Product: The sulfonyl chloride product is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthesis of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride is most reliably achieved through a Sandmeyer-type chlorosulfonylation of its corresponding aniline. While the classical approach utilizing gaseous sulfur dioxide is high-yielding, modern adaptations using the solid SO₂ surrogate DABSO offer significant improvements in safety and operational simplicity, making them highly attractive for laboratory-scale synthesis. The choice of method will depend on the scale of the reaction and the available facilities, but for research and development purposes, the DABSO-mediated route represents the current state-of-the-art. Both pathways provide drug development professionals with reliable access to this essential synthetic intermediate.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. [Link][8][9]

-

Antipin, R., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link][3][4]

-

PrepChem. (n.d.). Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. Retrieved from [Link][7]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link][9]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides. [Link][3][4]

-

Woolven, H., et al. (2011). DABSO-Based Reagents for Organic Synthesis. Organic Letters, 13, 4876-4878. [Link][10]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link][2]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][13]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link][12]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][5]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][14]

-

Anderson, K. W., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link][6]

-

Al-Khafaji, J., et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. 4-硝基-3-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Introduction

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfonyl chloride group activated by two potent electron-withdrawing substituents—a nitro group and a trifluoromethyl group—renders it an exceptionally reactive and versatile building block.[1] This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safe handling. As a key intermediate, its primary utility lies in the synthesis of sulfonamides and sulfonate esters, classes of compounds prevalent in pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The compound is a solid at room temperature with a defined melting point range. Its molecular structure and key identifiers are critical for accurate sourcing and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 289.62 g/mol | [3][4][] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [3][4][] |

| CAS Number | 39234-83-8 | [3] |

| IUPAC Name | 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride | [] |

| Appearance | Solid | |

| Melting Point | 63-67 °C | [6][7][8] |

| Synonyms | 5-(Chlorosulphonyl)-2-nitrobenzotrifluoride | [8] |

Synthesis and Mechanism

The industrial synthesis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a multi-step process designed to precisely install the required functional groups onto the benzene ring. A common pathway begins with a suitable chlorobenzotrifluoride precursor, which undergoes a sequence of nitration, reduction, diazotization, and finally, sulfonation to yield the target molecule.[2]

This strategic sequence is crucial for achieving high yield and purity. The initial nitration step introduces the nitro group, followed by the reduction of a different functional group to an amine. This amine is then converted into a diazonium salt, a highly versatile intermediate. The subsequent Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst introduces the sulfonyl chloride moiety.[2]

Caption: General workflow for the synthesis of the title compound.

Reactivity and Core Applications

The chemical behavior of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The presence of the para-nitro and meta-trifluoromethyl groups powerfully withdraws electron density from the aromatic ring. This inductive effect significantly enhances the electrophilicity of the sulfonyl chloride, making it highly susceptible to nucleophilic attack.[1]

This heightened reactivity is the cornerstone of its utility. The primary application is in the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reaction proceeds rapidly, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Caption: Reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a representative, step-by-step methodology for the synthesis of a sulfonamide derivative, illustrating the practical application of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride.

Objective: To synthesize N-benzyl-4-nitro-3-(trifluoromethyl)benzenesulfonamide.

Materials:

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Causality: Using a dry solvent and inert atmosphere prevents premature hydrolysis of the highly reactive sulfonyl chloride. Cooling the reaction controls the initial exothermic reaction upon amine addition.

-

-

Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in a small amount of DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.

-

Causality: Benzylamine is the nucleophile. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Aqueous Workup: Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the final product.

-

Causality: Chromatography separates the desired sulfonamide product from non-polar and polar impurities, yielding a pure compound.

-

-

Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is classified as a corrosive substance.[8] It causes severe skin burns and eye damage.[9] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[10]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8]

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods for reactive solids. Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[9]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor.[9]

Conclusion

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a powerful synthetic intermediate whose value is derived from its high reactivity, which is strategically enhanced by its trifluoromethyl and nitro substituents. Its primary role as a precursor to complex sulfonamides solidifies its importance in the pipeline of modern drug discovery and fine chemical synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this potent molecule in the development of novel chemical entities.

References

-

Molbase. 4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride Product Description. [Link]

-

LookChem. CAS 39234-83-8 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

Chemdad. 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

NIST. 4-Nitrobenzenesulphonyl chloride - the NIST WebBook. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 301856-45-1 CAS MSDS (4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-83-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Introduction

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and drug development. Its utility as a versatile reagent, particularly in the synthesis of sulfonamides and as a chemical probe, is well-established. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups impart strong electron-withdrawing properties, rendering the sulfonyl chloride (-SO₂Cl) moiety highly electrophilic and reactive.

A thorough understanding of the solubility of this reagent is a critical prerequisite for its effective use. Proper solvent selection is paramount for controlling reaction kinetics, ensuring homogeneity, facilitating product isolation, and enabling purification processes such as recrystallization. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride, presents available solubility data, outlines potential reactivity with common solvents, and details a robust experimental protocol for solubility determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a solid in a liquid solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride provides clear indicators of its expected solubility behavior.

Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][2] |

| Molecular Weight | 289.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 63-67 °C | [1][2][3] |

The key to understanding its solubility lies in its molecular structure:

Caption: Molecular structure highlighting key functional groups.

-

High Polarity: The molecule possesses several strongly polar functional groups: the sulfonyl chloride (-SO₂Cl), the nitro group (-NO₂), and the trifluoromethyl group (-CF₃). These groups create significant dipole moments within the molecule.

-

"Like Dissolves Like": Based on the principle of "like dissolves like," the compound is expected to have favorable solubility in polar organic solvents that can engage in dipole-dipole interactions.

-

Aprotic vs. Protic Solvents:

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate, acetonitrile, dichloromethane) are predicted to be excellent solvents. They can solvate the polar regions of the molecule without chemically reacting with the highly electrophilic sulfonyl chloride group.

-

Polar Protic Solvents (e.g., alcohols like methanol and ethanol, and water) will react with the sulfonyl chloride moiety. This reaction, known as solvolysis, consumes the starting material to form sulfonate esters or sulfonic acids.[4] Therefore, while the compound may appear to "dissolve," it is actually undergoing a chemical transformation. These solvents are generally unsuitable for storage or for reactions where the integrity of the sulfonyl chloride is required.

-

Nonpolar Solvents (e.g., hexanes, toluene) are expected to be poor solvents. The energy required to break the crystal lattice of the highly polar solute is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.

-

Solubility Profile: A Comparative Overview

Table 2: Estimated Solubility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale & Important Notes |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good choice for reactions. Polarity is sufficient to dissolve the compound. |

| Tetrahydrofuran (THF) | Soluble | Excellent choice for reactions; effectively solvates without reacting. | |

| Ethyl Acetate (EtOAc) | Soluble | Good solvent for reactions and chromatography. | |

| Acetone | Soluble | High polarity ensures good solubility. | |

| Acetonitrile (MeCN) | Soluble | A common solvent for reactions and analysis (e.g., HPLC). | |

| N,N-Dimethylformamide (DMF) | Soluble | Very polar; should readily dissolve the compound. Use with caution as it can be difficult to remove. | |

| Nonpolar | Toluene | Sparingly Soluble | May have some solubility due to the aromatic ring, but likely limited. |

| Hexanes / Heptane | Insoluble | Very poor solvents due to the large polarity mismatch. Useful as anti-solvents for recrystallization. | |

| Polar Protic | Water | Insoluble & Reactive | Reacts (hydrolyzes) to form the corresponding sulfonic acid.[4] |

| Methanol / Ethanol | Reactive | Reacts to form the corresponding methyl/ethyl sulfonate esters.[6] Not suitable as a solvent. |

Critical Consideration: Reactivity with Protic Solvents

It is imperative to re-emphasize that the sulfonyl chloride functional group is highly reactive towards nucleophiles, including water and alcohols.[4]

Reaction with Water (Hydrolysis): O₂N(CF₃)C₆H₃SO₂Cl + H₂O → O₂N(CF₃)C₆H₃SO₃H + HCl

Reaction with an Alcohol (Alcoholysis): O₂N(CF₃)C₆H₃SO₂Cl + R-OH → O₂N(CF₃)C₆H₃SO₂OR + HCl

This reactivity precludes the use of protic solvents for any application where the compound needs to be recovered unchanged. When running reactions with amine or alcohol nucleophiles, an inert, aprotic solvent is required, and often a non-nucleophilic base (like pyridine or triethylamine) is added to neutralize the HCl byproduct.[7][8]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[9][10] This method involves equilibrating a suspension of the solid in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology

-

Materials & Equipment:

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (high purity).

-

Anhydrous organic solvents of interest (analytical grade).

-

Scintillation vials or other sealable glass containers.

-

Orbital shaker with temperature control.

-

Centrifuge (optional).

-

Calibrated volumetric flasks and pipettes.

-

Syringe filters (PTFE, 0.22 µm).

-

Analytical balance.

-

UV-Vis Spectrophotometer or HPLC system with a UV detector.

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to each vial (e.g., 2.0 mL).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

-

Phase Separation: Remove the vials from the shaker and allow the excess solid to settle by gravity for several hours. For fine suspensions, centrifugation can be used to achieve clear separation.[10]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. To ensure no solid particulates are transferred, the supernatant should be filtered through a chemically inert syringe filter (e.g., PTFE).

-

Analysis:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).

-

Accurately dilute the sampled supernatant to fall within the linear range of the calibration curve and measure its concentration.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.

-

-

Safety Precautions:

-

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1][11][12]

-

Always handle this compound inside a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

The compound is moisture-sensitive.[5] Store in a tightly sealed container in a dry environment.

-

Practical Applications and Solvent Selection Logic

The choice of solvent is dictated entirely by the intended application.

Caption: Decision tree for optimal solvent selection.

-

For Chemical Reactions: The primary requirement is a solvent that dissolves the reagents but does not participate in the reaction. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are excellent first choices.

-

For Purification by Recrystallization: A solvent system is needed where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A polar solvent like ethyl acetate could be a good primary solvent, with a nonpolar anti-solvent like hexanes or heptane used to induce precipitation upon cooling.

-

For Analytical Purposes: For techniques like NMR, a deuterated solvent that provides good solubility is required, such as chloroform-d (CDCl₃) . For HPLC, acetonitrile is a common mobile phase component that should readily dissolve the compound.

Conclusion

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly polar, crystalline solid. Its solubility is governed by strong dipole-dipole interactions, making it readily soluble in polar aprotic solvents such as THF, dichloromethane, and ethyl acetate. Conversely, it exhibits poor solubility in nonpolar solvents like hexanes. A critical, overriding factor in solvent selection is the compound's reactivity; its sulfonyl chloride group readily undergoes solvolysis with protic solvents like water and alcohols. Therefore, these must be strictly avoided in any application not intended to derivatize the sulfonyl chloride moiety. The experimental protocols and selection logic provided herein offer a robust framework for researchers to handle and utilize this important chemical reagent effectively and safely.

References

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

-

USP. (n.d.). Phase-solubility analysis. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

-

ACS Publications. (1980). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

Sources

- 1. 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride 97 39234-83-8 [sigmaaldrich.com]

- 2. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-83-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.se [fishersci.se]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, a highly functionalized reagent pivotal in advanced organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis, and critical applications, particularly its role as a sophisticated building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 39234-83-8 ) is an aromatic sulfonyl chloride distinguished by the presence of two powerful electron-withdrawing groups on the phenyl ring: a nitro group at the 4-position and a trifluoromethyl group at the 3-position.[][2] This specific substitution pattern is not accidental; it is engineered to bestow significant reactivity upon the sulfonyl chloride moiety, making it an exceptionally potent electrophile for a range of chemical transformations.

The structure is systematically designed for reactivity. The trifluoromethyl (-CF3) and nitro (-NO2) groups create a strong inductive and resonance pull of electron density from the aromatic ring. This effect is relayed to the sulfonyl chloride group (-SO2Cl), rendering the sulfur atom highly electron-deficient and thus extremely susceptible to attack by nucleophiles.

-

IUPAC Name: 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride[]

-

Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[O-][][3]

-

InChI Key: LJQUNSRHHHYXEW-UHFFFAOYSA-N

Physicochemical Data

The physical properties of this compound are consistent with a substituted aromatic solid. The quantitative data below has been consolidated from various supplier and database sources for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [4][5] |

| Molecular Weight | 289.62 g/mol | [][4] |

| Appearance | Solid | |

| Melting Point | 63-67 °C | [2][5] |

| Boiling Point | 354.0 ± 42.0 °C (Predicted) | [2][5] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Purity | Typically ≥97% | [3] |

Its stability is a critical consideration for handling and storage. As a sulfonyl chloride, it is highly susceptible to hydrolysis, reacting with moisture to release corrosive hydrochloric acid.[6] Therefore, all manipulations must be conducted under anhydrous conditions to preserve its integrity.

Part 2: Chemical Reactivity and Synthetic Strategy

Unpacking the Reactivity Profile

The utility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride stems directly from its enhanced electrophilicity. The combined electron-withdrawing power of the ortho-trifluoromethyl and para-nitro substituents makes the sulfonyl group an exceptionally potent site for nucleophilic attack, far more reactive than simpler benzenesulfonyl chlorides.[6][7] This heightened reactivity is the primary reason for its selection in challenging synthetic routes where less activated reagents may fail or require harsh conditions.

The principal reactions involve the displacement of the chloride ion by nucleophiles, most commonly amines and alcohols, to yield stable sulfonamides and sulfonate esters, respectively.[6][8] These reactions are foundational in constructing the core scaffolds of many pharmaceutical agents.

Caption: Illustrative workflow for the synthesis of the target compound.

Illustrative Laboratory Protocol: Synthesis via Oxidative Chlorination

This protocol is a representative, non-optimized procedure intended for instructional purposes. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Preparation of the Thiol Intermediate:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-chloro-5-nitrobenzotrifluoride (1.0 eq) in a suitable solvent like ethanol.

-

Add a solution of sodium sulfide (Na₂S, 1.1 eq) in water dropwise, maintaining the temperature below 40 °C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, acidify with dilute HCl, and extract the resulting thiol product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Oxidative Chlorination to the Sulfonyl Chloride:

-

Dissolve the crude thiol intermediate from the previous step in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate while vigorously stirring. Monitor the exothermic reaction and maintain the temperature below 10 °C.

-

Continue the chlorine addition until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it into ice water. The solid product will precipitate.

-

Filter the crude 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

-

Part 3: Applications in Research and Drug Development

The true value of this reagent is realized in its application as a strategic building block in medicinal chemistry. The trifluoromethyl group is a well-established "bioisostere" for other groups and is known to enhance metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and electronic nature of the parent molecule. [9]

The Trifluoromethyl Advantage in Drug Design

Incorporating the -CF₃ group is a proven strategy in modern drug design. [9][10]Its inclusion can lead to:

-

Increased Lipophilicity: Enhancing the ability of a drug candidate to cross cellular membranes.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of pKa: The group's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

The presence of the nitro group offers additional synthetic handles. It can be readily reduced to an amine, which can then be further functionalized, allowing for the construction of complex molecular architectures. Furthermore, nitroaromatic sulfonyl compounds are themselves being explored as a novel pharmacophore class for developing new antibiotics. [11]For example, the related compound 4-chloro-3-(trifluoromethyl) phenyl isocyanate is a key component in the synthesis of Sorafenib, an approved kinase inhibitor for treating kidney and liver cancer. [10][12]

Experimental Workflow: Synthesis of a Bioactive Sulfonamide

To demonstrate the utility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, the following protocol details its reaction with a primary amine to form a sulfonamide, a common scaffold in many approved drugs.

Caption: Standard experimental workflow for sulfonamide synthesis.

Protocol: Synthesis of N-Benzyl-4-nitro-3-(trifluoromethyl)benzenesulfonamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light. The disappearance of the starting amine indicates completion.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure sulfonamide product.

Part 4: Safety, Handling, and Storage

Proper handling of this reagent is paramount due to its corrosive and reactive nature. Adherence to strict safety protocols is non-negotiable.

| Hazard | Description | Precaution | Source(s) |

| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. | [13][14] |

| Lachrymatory | Vapors can cause irritation and tearing of the eyes. | Always handle within a certified chemical fume hood. | [2] |

| Moisture Sensitive | Reacts with water to release HCl gas. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. | [6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield. [13]* Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a flame-retardant lab coat and ensure full body coverage. [13]* Respiratory Protection: Not typically required if handled inside a functioning fume hood. If aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. [15] Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances such as strong bases and water. [15]

Conclusion

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a premier example of a rationally designed chemical reagent. Its meticulously arranged functional groups impart a high degree of reactivity that is essential for modern synthetic chemistry. For scientists and researchers in drug discovery, it represents a powerful tool for introducing the valuable trifluoromethylphenylsulfonyl moiety, enabling the creation of novel molecular entities with potentially enhanced pharmacological profiles. Understanding its properties, reactivity, and handling requirements is the first step toward successfully integrating this potent building block into any advanced research program.

References

-

Labcompare. 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride from Aladdin Scientific Corporation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]

-

AuteK. The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride. [Link]

-

Chem-Space. CAS 39234-83-8 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

Chemdad. 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

NIST WebBook. 4-Nitrobenzenesulphonyl chloride. [Link]

-

SpectraBase. 4-Methyl-3-nitro-benzenesulfonyl chloride - Optional[MS (GC)] - Spectrum. [Link]

-

CAS Common Chemistry. 4-Bromo-3-(trifluoromethyl)aniline. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Molecular Systems Design & Engineering (RSC Publishing). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]

-

ResearchGate. Digital occlusal analysis of bite registration with anteroposterior inclined head positions. [Link]

-

SpectraBase. 4-Methyl-3-nitro-benzenesulfonyl chloride. [Link]

-

CAS Common Chemistry. 2-(Trifluoromethyl)aniline. [Link]

Sources

- 2. 4-NITRO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. labcompare.com [labcompare.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 [smolecule.com]

- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. mdpi.com [mdpi.com]

- 11. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.se [fishersci.se]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

This document provides an in-depth technical guide on the spectroscopic analysis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in synthetic chemistry. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural verification and quality control of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Molecular Blueprint

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 39234-83-8) is a polysubstituted aromatic compound with the molecular formula C₇H₃ClF₃NO₄S.[1][2][3] Its utility in medicinal chemistry and materials science stems from the unique and potent electronic effects of its three substituents on the benzene ring: the strongly electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and sulfonyl chloride (-SO₂Cl) groups. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in further synthetic applications. This guide explains the expected spectroscopic signatures and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: Sample Preparation for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and ability to dissolve a wide range of organic compounds. For compounds with lower solubility, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed.

¹H NMR Spectral Analysis: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the three protons on the benzene ring. The strong electron-withdrawing nature of all three substituents will shift these protons significantly downfield (to a higher ppm value).

-

H-5: This proton is ortho to the -SO₂Cl group and meta to the -NO₂ group. It is expected to appear as a doublet.

-

H-6: This proton is ortho to both the -NO₂ and -CF₃ groups, making it the most deshielded proton. It will likely appear as a doublet.

-

H-2: This proton is ortho to the -CF₃ group and meta to the -SO₂Cl group. It is expected to be a singlet or a very finely split multiplet due to smaller long-range couplings.

The precise chemical shifts and coupling constants (J-values) arise from the through-bond interactions between neighboring protons.

¹³C NMR Spectral Analysis: Carbon Environment

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 120-150 ppm). The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be significantly deshielded and appear at higher chemical shifts. The C-CF₃ bond will also exhibit coupling, resulting in a quartet for C-3.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a distinct quartet due to the strong one-bond coupling with the three fluorine atoms. Its chemical shift will be influenced by the aromatic ring.[4]

¹⁹F NMR Spectral Analysis: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoromethyl group. A single, sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause coupling. The chemical shift of the -CF₃ group is sensitive to its electronic environment. For comparison, the ¹⁹F NMR signal for 1-nitro-4-(trifluoromethyl)benzene in CDCl₃ appears at approximately -63.18 ppm.[4] A similar value can be anticipated for the target molecule.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | > 8.0 | Doublet | Aromatic CH |

| ¹H | > 8.0 | Doublet | Aromatic CH |

| ¹H | > 8.0 | Singlet/Fine Multiplet | Aromatic CH |

| ¹³C | 120-150 | Multiple Signals | Aromatic C & CH |

| ¹³C | ~123 (q) | Quartet | -CF₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) must be acquired first. This is automatically subtracted from the sample spectrum by the instrument's software to eliminate contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

Interpreting the IR Spectrum

The IR spectrum of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride will be characterized by strong absorption bands corresponding to its key functional groups.

-

Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations.[5][6][7]

-

Sulfonyl Chloride Group (-SO₂Cl): This group also gives rise to two strong stretching bands.[8][9]

-

Asymmetric Stretch: Expected in the 1380-1340 cm⁻¹ range.

-

Symmetric Stretch: Expected in the 1190-1160 cm⁻¹ range.

-

S-Cl Stretch: A weaker band is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.[8]

-

-

Trifluoromethyl Group (-CF₃): The C-F bonds in the -CF₃ group produce very strong absorption bands.

-

Aromatic Ring (C=C and C-H):

-

C=C Stretches: Medium to strong bands appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: Weaker bands are found above 3000 cm⁻¹.

-

Summary of Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1550 - 1475 | -NO₂ Asymmetric Stretch | Strong |

| 1380 - 1340 | -SO₂ Asymmetric Stretch | Strong |

| 1360 - 1290 | -NO₂ Symmetric Stretch | Strong |

| 1350 - 1100 | C-F Stretches (-CF₃) | Strong, Broad |

| 1190 - 1160 | -SO₂ Symmetric Stretch | Strong |

| 1600 - 1450 | C=C Aromatic Stretches | Medium to Strong |

| 600 - 500 | S-Cl Stretch | Medium to Weak |

Data Synthesis and Structural Confirmation

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The NMR data provides the carbon-hydrogen framework and the connectivity of the aromatic protons, while the IR spectrum confirms the presence of the key -NO₂, -SO₂Cl, and -CF₃ functional groups. The combination of these techniques provides a self-validating system for the unambiguous structural confirmation of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for structural elucidation.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Yadav, P. D., & Singh, I. D. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(1-2), 147-156. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(11), 1039-1047. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Gokce, H., et al. (2018). Molecular structure, vibrational spectroscopic, first hyperpolarizability, NBO and HOMO, LUMO studies of P-Iodobenzene sulfonyl chloride. ResearchGate. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides". (n.d.). Angewandte Chemie. Retrieved from [Link]

-

Sandia National Laboratories. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. Retrieved from [Link]

-

e-PG Pathshala. (2018, May 15). IR Spectroscopy, vibrational frequency; Types of vibrations [Video]. YouTube. Retrieved from [Link]

-

Haszeldine, R. N. (1953). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. Retrieved from [Link]

-

Bavin, P. M. G., Gray, G. W., & Stephenson, A. (1962). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 34(13), 1747-1751. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Gillespie, R. J., & Robinson, E. A. (1959). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 37(12), 2074-2078. Retrieved from [Link]

-